

Spectroscopic Analysis of 3-Bromothiophene-2-sulfonyl chloride: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromothiophene-2-sulfonyl chloride

Cat. No.: B063734

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromothiophene-2-sulfonyl chloride** (CAS No. 170727-02-3), a key intermediate in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

While specific, experimentally determined NMR and IR spectral data for **3-Bromothiophene-2-sulfonyl chloride** are not readily available in publicly accessible databases, this guide outlines the expected spectroscopic characteristics, provides generalized experimental protocols for data acquisition, and presents a logical workflow for its synthesis and analysis.

Physicochemical Properties

3-Bromothiophene-2-sulfonyl chloride is a solid organic compound with the molecular formula $C_4H_2BrClO_2S_2$.^{[1][2]} Its key properties are summarized in the table below.

Property	Value	Source
CAS Number	170727-02-3	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₂ BrClO ₂ S ₂	[1] [2]
Molecular Weight	261.54 g/mol	[2]
Appearance	Solid	N/A
Purity	≥90-95% (as commercially available)	[2] [4]

Spectroscopic Data (Predicted and Placeholder)

The following tables present the expected and placeholder data for the NMR and IR spectra of **3-Bromothiophene-2-sulfonyl chloride**. This information is based on the analysis of similar compounds and general principles of spectroscopy.

¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the thiophene ring.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Placeholder	d (doublet)	Placeholder	H-4
Placeholder	d (doublet)	Placeholder	H-5

¹³C NMR Data

The ¹³C NMR spectrum is expected to show four distinct signals for the carbon atoms of the thiophene ring.

Chemical Shift (δ) ppm	Assignment
Placeholder	C2-SO ₂ Cl
Placeholder	C3-Br
Placeholder	C4
Placeholder	C5

IR Spectroscopy Data

The IR spectrum will likely exhibit characteristic absorption bands for the sulfonyl chloride and the substituted thiophene ring. An FTIR spectrum for this compound is noted to be available in the Wiley spectral database.[\[1\]](#)

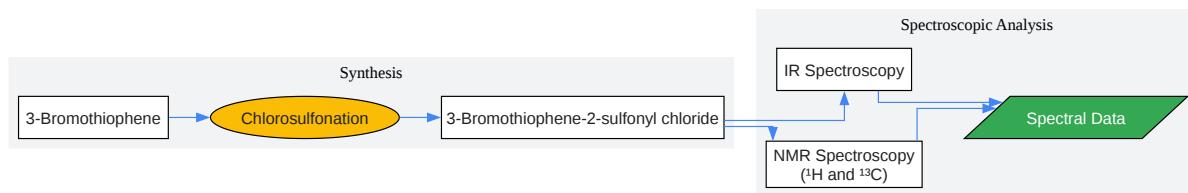
Wavenumber (cm ⁻¹)	Functional Group Assignment
Placeholder (strong)	S=O asymmetric stretching
Placeholder (strong)	S=O symmetric stretching
Placeholder (medium)	C=C stretching (thiophene ring)
Placeholder (medium)	C-S stretching
Placeholder (strong)	S-Cl stretching

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for a solid organic compound such as **3-Bromothiophene-2-sulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromothiophene-2-sulfonyl chloride** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).


- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide powder and press it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

Logical and Structural Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for the synthesis and analysis of **3-Bromothiophene-2-sulfonyl chloride**, as well as its molecular structure with assignments for NMR analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 170727-02-3 | MFCD08059484 | 3-Bromo-thiophene-2-sulfonyl chloride | acints [acints.com]
- 3. 170727-02-3 Cas No. | 3-Bromothiophene-2-sulfonyl chloride | Apollo [store.apolloscientific.co.uk]
- 4. CAS RN 170727-02-3 | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromothiophene-2-sulfonyl chloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b063734#spectroscopic-data-for-3-bromothiophene-2-sulfonyl-chloride-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com